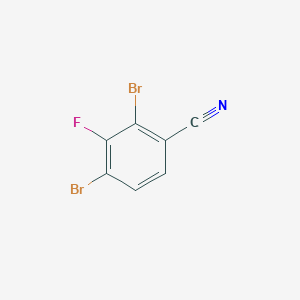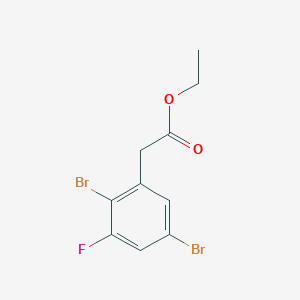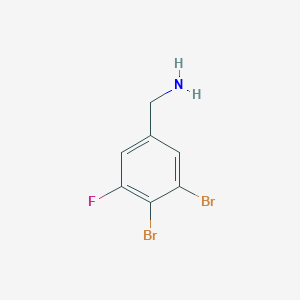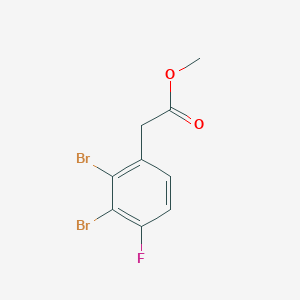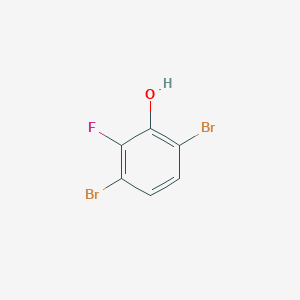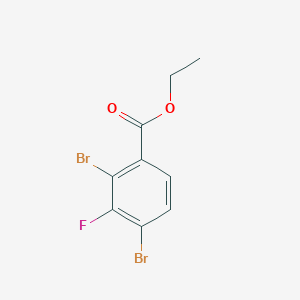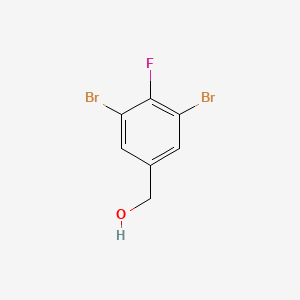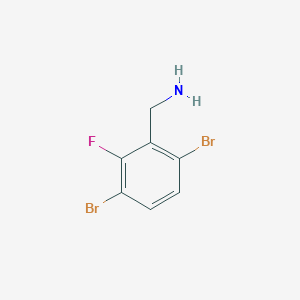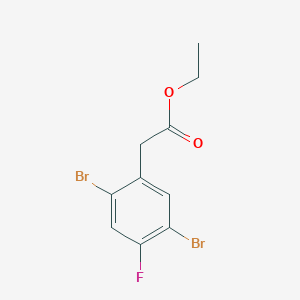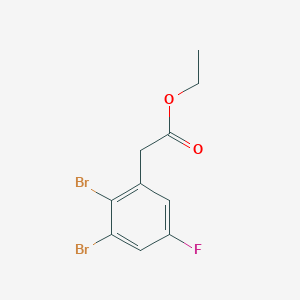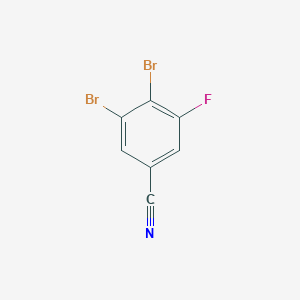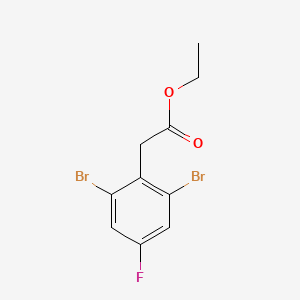
Methyl 2,6-dibromopyridine-4-acetate
描述
Methyl 2,6-dibromopyridine-4-acetate is an organic compound that belongs to the pyridine family It is characterized by the presence of two bromine atoms at the 2 and 6 positions of the pyridine ring, and a methyl ester group at the 4 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-dibromopyridine-4-acetate typically involves the bromination of pyridine derivatives followed by esterification. One common method starts with 2,6-dibromopyridine, which is then subjected to a reaction with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production process, making it more efficient and cost-effective.
化学反应分析
Types of Reactions
Methyl 2,6-dibromopyridine-4-acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated pyridine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.
Major Products
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of 2,6-dibromopyridine-4-carboxylic acid.
Reduction: Formation of 2,6-dihydropyridine-4-acetate.
科学研究应用
Methyl 2,6-dibromopyridine-4-acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Used in the preparation of functional materials with specific properties.
作用机制
The mechanism of action of Methyl 2,6-dibromopyridine-4-acetate in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the bromine atoms. This activation facilitates nucleophilic attack at the 4 position, leading to various substitution reactions. The ester group can also participate in reactions through nucleophilic acyl substitution mechanisms.
相似化合物的比较
Similar Compounds
2,6-Dibromopyridine: Lacks the ester group, making it less reactive in esterification reactions.
Methyl 2-bromopyridine-4-acetate: Contains only one bromine atom, leading to different reactivity patterns.
Methyl 2,6-dichloropyridine-4-acetate: Chlorine atoms instead of bromine, resulting in different electronic effects and reactivity.
Uniqueness
Methyl 2,6-dibromopyridine-4-acetate is unique due to the presence of both bromine atoms and the ester group, which provide a combination of reactivity and functionality that is not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
属性
IUPAC Name |
methyl 2-(2,6-dibromopyridin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-8(12)4-5-2-6(9)11-7(10)3-5/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYSSQFSIKWHMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=NC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


